molecular formula C11H9Cl2N3O2 B213592 4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide

4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No. B213592
M. Wt: 286.11 g/mol
InChI Key: QUAIMJDWIXVSMD-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, it has been found to modulate the activity of certain neurotransmitters in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide has been found to exhibit significant biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. Additionally, it has been found to induce apoptosis in tumor cells, leading to a reduction in tumor growth. Its anxiolytic and antidepressant effects are thought to be due to its modulation of neurotransmitter activity in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide is its high potency and selectivity. It has been found to exhibit significant effects at low concentrations, making it a promising candidate for the development of new drugs. However, its limitations include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide. One direction is the development of new drugs based on its anti-inflammatory and anti-tumor activities. Another direction is the study of its effects on other physiological systems, such as the cardiovascular system. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis method for improved yields and purity.

Synthesis Methods

The synthesis of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 3-chloro-4-methoxyaniline, followed by the reduction of the nitro group and subsequent cyclization to form the pyrazole ring. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory and anti-tumor activities, making it a promising candidate for the development of new drugs in the future. Additionally, it has been studied for its effects on the central nervous system and has been found to exhibit anxiolytic and antidepressant properties.

properties

Product Name

4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C11H9Cl2N3O2

Molecular Weight

286.11 g/mol

IUPAC Name

4-chloro-N-(3-chloro-4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9Cl2N3O2/c1-18-9-3-2-6(4-7(9)12)15-11(17)10-8(13)5-14-16-10/h2-5H,1H3,(H,14,16)(H,15,17)

InChI Key

QUAIMJDWIXVSMD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=NN2)Cl)Cl

Origin of Product

United States

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